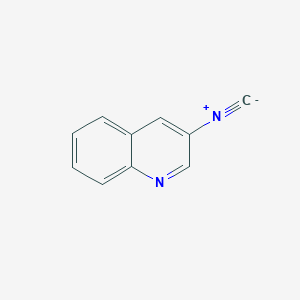
3-Isocyanoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H6N2. It appears as white to pale yellow crystalline powder and has a molecular weight of 154.168 g/mol . Now, let’s explore its various aspects:
Méthodes De Préparation
Synthetic Routes:: One common synthetic route involves the Vilsmeier-Haack reaction. Here’s how it works:
- Start with p-substituted aniline.
- React it with a reagent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to yield formyl aniline.
- Further reactions with cyano ethylacetate or malononitrile in the presence of a suitable catalyst lead to the formation of 3-isocyanoquinoline derivatives .
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale production.
Analyse Des Réactions Chimiques
3-Isocyanoquinoline participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the cyano group. Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Depending on the reaction conditions, it can be oxidized or reduced.
Major Products: The products formed from these reactions include substituted this compound derivatives.
Applications De Recherche Scientifique
Chemistry::
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor for pharmaceutical compounds.
- Investigated for potential bioactivity, such as antimicrobial or anticancer properties.
- May interact with specific molecular targets in biological systems.
- Employed in the production of dyes, agrochemicals, and other fine chemicals.
Mécanisme D'action
The exact mechanism by which 3-isocyanoquinoline exerts its effects depends on its specific application. It likely involves interactions with cellular receptors, enzymes, or signaling pathways.
Comparaison Avec Des Composés Similaires
3-Isocyanoquinoline shares similarities with other quinoline derivatives, but its unique cyano group distinguishes it from related compounds.
Propriétés
Numéro CAS |
119520-43-3 |
|---|---|
Formule moléculaire |
C10H6N2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
3-isocyanoquinoline |
InChI |
InChI=1S/C10H6N2/c1-11-9-6-8-4-2-3-5-10(8)12-7-9/h2-7H |
Clé InChI |
YNKNSBYQYPIAKU-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]C1=CC2=CC=CC=C2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride](/img/structure/B13540090.png)
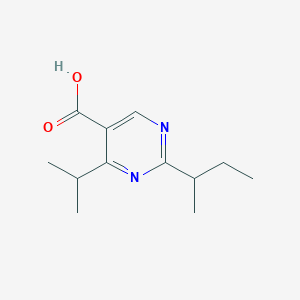
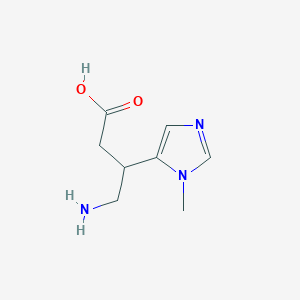
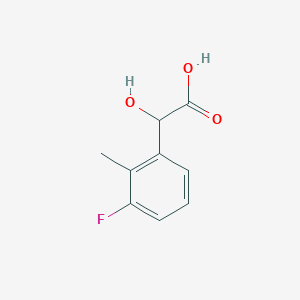
![7-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13540096.png)
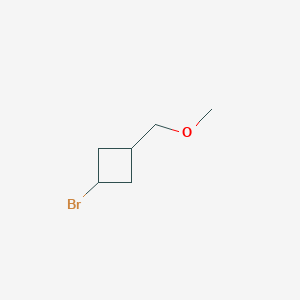
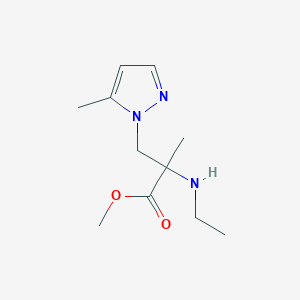
![rac-(1R,2S,4S,5S,6R)-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13540127.png)
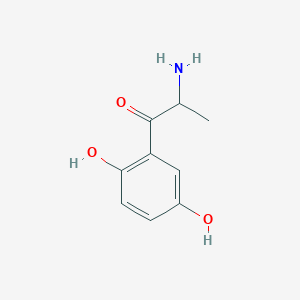
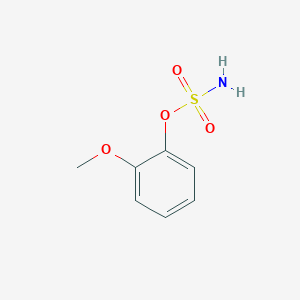
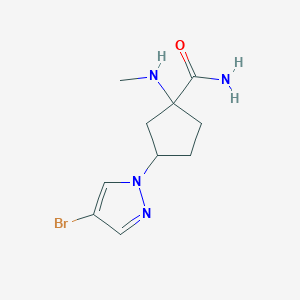
![2-[(Oxan-4-yl)methyl]-1,3-thiazole](/img/structure/B13540148.png)
![[(2-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13540156.png)
![rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylicacid,cis](/img/structure/B13540158.png)
